CID 156588783
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Overview
Description
The compound with the identifier “CID 156588783” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 156588783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 156588783 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of CID 156588783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
CID 156588783 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C7H8N2NaO4S2 |
---|---|
Molecular Weight |
271.3 g/mol |
InChI |
InChI=1S/C7H6N2O3S2.Na.H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-4H,(H,9,13)(H,10,11,12);;1H2 |
InChI Key |
VSDMXVALZCXWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)NC2=CC1S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
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